Nonanoic acid

Catalog No.
S606713
CAS No.
112-05-0
M.F
C9H18O2
M. Wt
158.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nonanoic acid

CAS Number

112-05-0

Product Name

Nonanoic acid

IUPAC Name

nonanoic acid

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

InChI

InChI=1S/C9H18O2/c1-2-3-4-5-6-7-8-9(10)11/h2-8H2,1H3,(H,10,11)

InChI Key

FBUKVWPVBMHYJY-UHFFFAOYSA-N

SMILES

CCCCCCCCC(=O)O

Solubility

0.00 M
0.284 mg/mL at 20 °C
Soluble in ethanol, chloroform, ether
1:8 IN 50% ALCOHOL; 1:3 IN 60% ALCOHOL; INSOL IN WATER; SOL IN MOST ORG SOLVENTS
In water, 284 mg/L at 30 °C
0.284 mg/mL
soluble inmost organic solvents; Insoluble in wate

Synonyms

nonanoic acid, pelargonic acid, pelargonic acid, aluminum salt, pelargonic acid, cadmium salt, pelargonic acid, calcium salt, pelargonic acid, potassium salt, pelargonic acid, sodium salt, pelargonic acid, zinc salt, potassium nonanoate

Canonical SMILES

CCCCCCCCC(=O)O

Material Science:

  • Surfactant studies: Nonanoic acid, being a medium-chain fatty acid, exhibits surface-active properties. Researchers study its behavior at the air-water interface to understand its potential applications in various fields, including marine and atmospheric chemistry []. This research helps in understanding the behavior of pollutants and other molecules in these environments.
  • Nanoparticle synthesis: Nonanoic acid can be used as a capping agent in the synthesis of nanoparticles. It helps control the size and morphology of the nanoparticles, which are crucial for their specific applications in various fields like catalysis and drug delivery [].

Environmental Science:

  • Biodegradation studies: Nonanoic acid is readily biodegradable by microorganisms in the environment. Researchers use it to study the biodegradation mechanisms of various organic pollutants and develop strategies for bioremediation []. This knowledge is crucial for cleaning up contaminated environments.
  • Environmental fate studies: Understanding the behavior of nonanoic acid in the environment is essential for assessing its potential environmental impact. Researchers study its adsorption, desorption, and degradation in soil and water to predict its fate and transport [].

Medical and Pharmaceutical Research:

  • Antimicrobial studies: Some studies suggest that nonanoic acid might possess antimicrobial properties. Researchers investigate its potential as an antibacterial or antifungal agent []. However, more research is required to fully understand its efficacy and safety for these applications.
  • Drug delivery systems: Nonanoic acid can be used as a building block in the development of novel drug delivery systems. Its ability to form self-assembling structures has potential applications in targeted drug delivery and controlled release of drugs [].

Molecular Structure Analysis

Nonanoic acid possesses a linear hydrocarbon chain (nine carbons) bonded to a carboxylic acid group (COOH). The key features of its structure include:

  • Hydrophobic chain: The long hydrocarbon chain makes nonanoic acid nonpolar and hydrophobic, resulting in poor water solubility but high solubility in organic solvents [].
  • Carboxylic acid group: The COOH group contributes to the acidic nature of nonanoic acid, allowing it to participate in various chemical reactions [].

Chemical Reactions Analysis

Synthesis

Nonanoic acid can be synthesized through several methods, including:

  • Oxidation of castor oil: Ricinoleic acid, a major component of castor oil, undergoes oxidation to yield nonanoic acid [].

CH₃(CH₂)₅CHOHCH₂CH=CH(CH₂)₇COOH + 7 O₂ → CH₃(CH₂)₇COOH + CO₂ + H₂O (Equation 1) []

  • Fermentation: Specific bacterial strains can convert renewable feedstocks into nonanoic acid through fermentation processes.

Decomposition

Under high temperatures, nonanoic acid can decompose into simpler molecules like carbon dioxide and water:

CH₃(CH₂)₇COOH → CH₄ + CO₂ + H₂O (Equation 2) []

Other reactions

Nonanoic acid can react with alcohols to form esters, with amines to form amides, and with strong bases to form salts.


Physical And Chemical Properties Analysis

  • Formula: C₉H₁₈O₂ []
  • Molecular weight: 158.24 g/mol []
  • Melting point: 12.5 °C []
  • Boiling point: 254 °C []
  • Density: 900 kg/m³ []
  • Solubility: Insoluble in water, soluble in organic solvents like ethanol, ether, and chloroform []
  • Appearance: Colorless oily liquid with an unpleasant odor []

Herbicidal action

Nonanoic acid disrupts plant cell membranes, leading to the leakage of cellular contents and ultimately cell death []. The exact mechanism behind this disruption is still under investigation.

Antimicrobial properties

The mechanism of nonanoic acid's antifungal activity is not fully understood. However, it is proposed to involve disruption of fungal cell membranes and inhibition of fungal growth [].

  • Skin and eye irritant: Nonanoic acid can irritate the skin and eyes upon contact [].
  • Mildly toxic: Ingestion of nonanoic acid can cause gastrointestinal irritation [].
  • Combustible: Nonanoic acid has a flash point of 130 °C, indicating flammability at high temperatures [].

Physical Description

Liquid; OtherSolid, Liquid
Liquid
colourless to pale yellow liquid

Color/Form

Colorless, oily liquid at ordinary temp; crystallizes when cooled
Yellowish oil

XLogP3

3.5

Boiling Point

254.5 °C

Flash Point

133 °C (open cup)

Vapor Density

4.41 (Air = 1)

Density

d204 0.91
0.9052 g/cu cm at 20 °C
0.901-0.906

LogP

3.42 (LogP)
3.42
log Kow = 3.42

Odor

FATTY ODOR
COCONUT AROMA
Slight odo

Appearance

Unit:100 mgPurity:99%Physical liquid

Melting Point

12.3 °C
Fp 12.24 °
12.4 °C
12.3°C

UNII

97SEH7577T

Related CAS

14047-60-0 (hydrochloride salt)
23282-34-0 (potassium salt)
29813-38-5 (calcium salt)
5112-16-3 (cadmium salt)
7640-78-0 (zinc salt)

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Therapeutic Uses

/EXPL THER/ The treatment for patients with genetic disorders of mitochondrial long-chain fatty acid beta-oxidation is directed toward providing sufficient sources of energy for normal growth and development, and at the same time preventing the adverse effects that precipitate or result from metabolic decompensation. Standard of care treatment has focused on preventing the mobilization of lipids that result from fasting and providing medium-chain triglycerides (MCT) in the diet in order to bypass the long-chain metabolic block. MCTs that are currently available as commercial preparations are in the form of even-chain fatty acids that are predominately a mixture of octanoate and decanoate. Recently, the use of odd-chain fatty acids has been proposed as an alternative treatment ... /The authors/ have shown previously that the even-numbered medium-chain fatty acids (MCFAs) that are found in MCT preparations can reduce the accumulation of potentially toxic long-chain metabolites of fatty acid oxidation (FAO). In the current study ... /they/ found that provision of odd-chain species does decrease the build-up of long-chain FAO intermediates in ... in vitro skin fibroblast model, but to a lesser extent than even-numbered MCFAs. /Odd-numbered medium-chain fatty acids (MCFAs)/

Pharmacology

Nonanoic Acid is a naturally-occurring saturated fatty acid with nine carbon atoms. The ammonium salt form of nonanoic acid is used as an herbicide. It works by stripping the waxy cuticle of the plant, causing cell disruption, cell leakage, and death by desiccation.

MeSH Pharmacological Classification

Antifungal Agents

Mechanism of Action

The epidermal response to 2 different irritants, nonanoic acid (NAA) and sodium lauryl sulfate (SLS), was investigated with 2 different methods. NAA 80% and SLS 4% were applied under occlusion for up to 24 hr. Elemental changes were determined in cryosections by x-ray microanalysis. Compared to unexposed skin a significantly higher sodium/potassium ratio was found after 6 hr in NAA-exposed skin and a lower ratio in SLS-exposed. At 24 hr both substances had induced similar changes, compatible with a cell injury. The findings demonstrate a time-dependent NAA and SLS response. With reverse transcription polymerase chain reaction, the mRNA expression of interleukin-1 alpha (IL-1 alpha), -1 beta (IL-1 beta), -6 (IL-6), and -8 (IL-8), tumor necrosis factor alpha (TNF alpha) and granulocyte macrophage colony stimulating factor (GM-CSF) in shave biopsies from irritated and unexposed skin was studied at 0, 4, 8, and 24 hr. NAA, but not SLS, induced an increase in mRNA expression for IL-6. mRNA-expression for GM-CSF was increased after SLS exposure, but not after NAA. These findings indicate a time and substance dependent difference in the up-regulation of mRNA for different cytokines in epidermis during the first 24 hr of the irritants' reaction. This might be the effect of differences in the irritants action on the cell membranes, which is also reflected by the differences found in the elemental content at 6 hr.
It has been shown that polyunsaturated fatty acids such as arachidonic and docosahexanoic acids but not monounsaturated and saturated long-chain fatty acids promote basal and nerve growth factor (NGF)-induced neurite extension of PC12 cells, a line derived from a rat pheochromocytoma. On the other hand, short-chain fatty acids and valproic acid (2-propylpentanoic acid) enhance the growth of neurite processes of the cells only in the presence of inducers. In this study, /investigators/ demonstrated that straight medium-chain fatty acids (MCFAs) at millimolar concentrations alone potently induced neuronal differentiation of PC12 cells. ... Nonanoic, decanoic, and dodecanoic acids also induced growth of neurite processes, but their maximal effects were less marked than that of octanoic acid. ...

Vapor Pressure

0.00 mmHg
1.65X10-3 mm Hg at 25 °C

Pictograms

Irritant

Irritant

Other CAS

68937-75-7
112-05-0
67762-36-1

Wikipedia

Nonanoate
Pelargonic acid

Use Classification

EPA Safer Chemical Functional Use Classes -> Uncategorized
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Food additives -> Flavoring Agents
Agrochemicals -> Acaricides, Herbicides, Insecticides, Plant Growth Regulators
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Straight chain fatty acids [FA0101]
Herbicides, Insecticides, Other substances, Repellents, Adjuvants, Fungicides
Cosmetics -> Solvent

Methods of Manufacturing

Prepn from unsaturated hydrocarbons by the oxo process: Hill, U.S. pat 2,815,355 (1957 to Standard Oil of Indiana); from tall oil unsaturated fatty acids: Maggiolo, U.S. pat 2,865,937 (1958 to Welsbach); by oxidation of oleic acid: Mackenzie, Morgan, U.S. pat 2,820,046 (1958 to Celanese); from rice bran oil fatty acid: Mihara et al, U.S. pat 3,060211 (1962 to Toya Koatsu Ind). Purification: Port, Reiser, U.S. pat 2,890,230 (1959 to U.S.D.A.).
By oxidation of methylnonyl ketone; by oxidation of oleic acid; or from heptyl iodide via malonic ester synthesis.
By oxidation of nonyl alcohol or nonyl aldehyde; the oxidation of oleic acid, especially by ozone.

General Manufacturing Information

Adhesive manufacturing
All other basic organic chemical manufacturing
Construction
Food, beverage, and tobacco product manufacturing
Paint and coating manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Petroleum lubricating oil and grease manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Textiles, apparel, and leather manufacturing
Nonanoic acid: ACTIVE
Fatty acids, C8-10: ACTIVE
Fatty acids, C6-12: ACTIVE
FLAVORS USEFUL IN COCONUT, BERRY.
PELARGONIC ACID SHOWED STRONG ANTIBACTERIAL ACTIVITY AGAINST STREPTOCOCCUS FAECALIS IN SILKWORM LARVAE.
PLAQUE SAMPLES COLLECTED AFTER A NONANOATE-GLUCOSE MOUTH RINSE @ PH 8.0 SHOWED LESS ACID FORMATION AND GLYCOLYSIS. NONANOATE IS EFFECTIVE IN THE PRESENCE OF SUGAR IN INHIBITING GLYCOLYSIS & PREVENTING LOW PH PRODN FROM CARBOHYDRATES WHICH ARE LIKELY TO BE HIGHLY CARIOGENIC.
FEMA NUMBER 2784
For more General Manufacturing Information (Complete) data for NONANOIC ACID (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

SIMULTANEOUS GAS CHROMATOGRAPHIC SEPARATION OF A MIXT OF FATTY ACIDS, PHENOLS AND INDOLES INCL NONANOIC ACID IN CIGARETTE SMOKE IS DESCRIBED.

Clinical Laboratory Methods

Analyte: nonanoic acid; matrix: blood (plasma); procedure: high-performance liquid chromatography with fluorescence detection at 365 nm (excitation) and 460 nm (emission); limit of quantitation: 5 pmole
Analyte: nonanoic acid; matrix: blood (serum); procedure: high-performance liquid chromatography with fluorescence detection at 350 nm (excitation) and 530 nm (emission)

Storage Conditions

Do not contaminate water, food, or feed by storage... . Keep conatiner tightly sealed when not in use. Store only in original container in a dry place inaccessible to children and pets. /Scythe herbicide (57% pelargonic acid)/

Interactions

Skin reactions to 40% nonanoic acid in propanol (NON) ... were evaluated by image analysis of 20 MHz B scan recordings (Dermascan C, Cortex Technology). 18 women, aged 18 to 45, were patch tested with 24-hr application time, and clinical and instrumental evaluations were performed at the beginning of the experiment, and 24 and 48 hr after patch testing. To check possible regional variations ... /NON/ was applied 2 x on the same forearm. As control tests, saline solution, propanol and sodium lauryl sulfate (SLS) 3% were applied. Echographic images were processed by a program enabling numerical representation of picture data, based on attribution of fictional values to the echoes' amplitudes, selection of amplitude bands of interest, binary transformation of the image, and calculation of the extension of areas reflecting within the same amplitude range. Sonographic recordings were evaluated by an amplitude interval marking hyporeflecting parts of the dermis (corresponding to edema and inflammatory infiltration), and by a band highlighting the entrance echo (epidermis) ... Evaluations showed that extension of the hypoechogenic area of the dermis increases according to intensity of inflammatory reaction for all irritant substances. A clear decrease in reflectivity of the epidermis echo at 24 hr was visible at SLS patch test test sites, whereas at patch test sites performed with NON ... there was a trend towards an increase in values of hyperreflecting pixels. No significant variations between data recorded at proximal compared to distal skin sites were observed ... /40% Nonanoic acid in propanol/

Dates

Modify: 2023-08-15
1. T. Rezanka and K. Sigler “Odd-numbered very-long-chain fatty acids from the microbial, animal and plant kingdoms” Progress in Lipid Research, vol. 48pp. 206-238, 20092. A. Hajra and N. Radin “Biosynthesis of the cerebroside odd-numbered fatty acids” Journal of Lipid Research, vol. 3 pp. 327-332, 19623. A. Clemmenson et al. “Genome-Wide Expression Analysis of Human In Vivo Irritated Epidermis: Differential Profiles Induced by Sodium Lauryl Sulfateand Nonanoic Acid” Journal of Investigative Dermatology, vol. 130 pp. 2201-2210, 20104. P. Breeuwer et al. “Nonanoic Acid, a Fungal Self-Inhibitor, Prevents Germination of Rhizopus oligosporus Sporangiospores by Dissipation of the pHGradient” Applied and Environmental Microbiology, vol. 63 pp. 178-185, 19975. R. Micha and D. Mozaffarian “Saturated Fat and Cardiometabolic Risk Factors, Coronary Heart Disease, Stroke, and Diabetes: a Fresh Look at theEvidence” Lipids, vol. 45 pp. 893-905, 2010

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